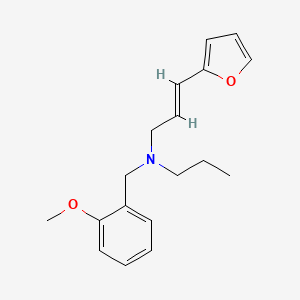![molecular formula C13H16ClNO3S2 B5904553 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide is a chemical compound that has been widely studied in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of thiomorpholine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
作用機序
The exact mechanism of action of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various cellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell proliferation, all of which are targeted by the compound.
Biochemical and Physiological Effects
Studies have shown that 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide has a range of biochemical and physiological effects. For example, the compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has been shown to reduce oxidative stress and enhance antioxidant activity, which can help to protect cells from damage caused by reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide in lab experiments is its ability to target multiple cellular pathways. This makes it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide. One area of interest is the development of novel formulations of the compound that can enhance its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, future research could explore the use of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness.
合成法
The synthesis of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 2-chlorobenzylamine with thiomorpholine-4-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. This process results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
科学的研究の応用
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's anti-inflammatory properties, which have been found to be effective in treating various inflammatory conditions, such as arthritis and asthma. Other studies have explored the compound's antioxidant and antitumor effects, which have shown promising results in preclinical trials.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S2/c14-12-4-2-1-3-11(12)9-19-10-13(16)15-5-7-20(17,18)8-6-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQGTZNKSKJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)

![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)
![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)

![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)

![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B5904566.png)